Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Scientific Research Applications
Chemical Reactivity and Synthesis
Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a compound with significant potential in organic synthesis, has been the subject of various research studies focusing on its reactivity and the synthesis of novel compounds. One study explored the reactions of carbenoids with chromone-2-carboxylic esters, demonstrating how ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate reacts under basic conditions to yield products indicative of cyclo-propanation of the chromone 2,3-double bond, alongside a novel ring system formation (Dicker, Shipman, & Suschitzky, 1984). Another study focused on the synthesis and properties of (1,3-Dioxolan-2-yl)furans, where formylfurancarboxylates reacted with ethylene glycol, showcasing a methodology to obtain furan derivatives under specific conditions (Pevzner, 2001).
Renewable Chemicals Production
Research into renewable chemical production has highlighted the role of ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate in the synthesis of biobased terephthalic acid precursors, essential for producing renewable polyethylene terephthalate (PET). A study detailed the pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, facilitated by Lewis acid molecular sieves, underscoring the compound's utility in generating environmentally friendly materials (Pacheco, Labinger, Sessions, & Davis, 2015).
Novel Compound Synthesis
The synthesis of novel compounds using ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has been widely explored. Studies have shown its applicability in generating a variety of functionalized molecules, such as polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides through efficient, microwave-assisted, three-component strategies (Ma, Tu, Ning, Jiang, & Tu, 2014). Moreover, research into the electrochemical incorporation of electrophiles into CMF derivatives, including ethyl 5-(chloromethyl)furan-2-carboxylate, has expanded the derivative scope of biobased platform molecules, showcasing the versatility of furan derivatives in synthetic chemistry (Ling, Miao, Cao, & Mascal, 2022).
properties
IUPAC Name |
ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-3-20-17(19)15-10(2)22-13-7-6-11(9-12(13)15)23-16(18)14-5-4-8-21-14/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVXFPUZYMJBMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
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